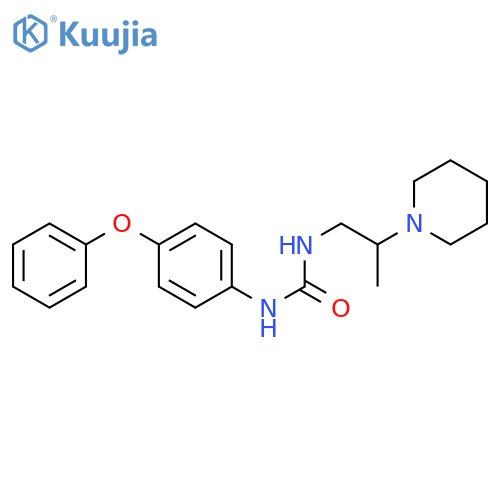Cas no 941990-74-5 (1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea)

941990-74-5 structure
商品名:1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 化学的及び物理的性質
名前と識別子
-
- 1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea
- AKOS024648214
- 941990-74-5
- 1-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea
- TDR81098
- 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
- F2438-0094
- CHEMBL2093689
- 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea
-
- インチ: 1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25)
- InChIKey: RVPGJUIZJZAJNS-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(OC2=CC=CC=C2)C=C1)C(NCC(N1CCCCC1)C)=O
計算された属性
- せいみつぶんしりょう: 353.21032711g/mol
- どういたいしつりょう: 353.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 53.6Ų
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2438-0094-2μmol |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2438-0094-1mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2438-0094-3mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2438-0094-2mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2438-0094-4mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2438-0094-5mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2438-0094-5μmol |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
941990-74-5 (1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea) 関連製品
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
